N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S2/c1-26-21-18(28-2)9-5-10-20(21)30-23(26)25-22(27)15-13-17(19-11-6-12-29-19)24-16-8-4-3-7-14(15)16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMKBBYBLVNBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Coupling Reactions: The benzothiazole and quinoline intermediates are then coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Methoxylation and Methylation:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, enabling the formation of more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, make it a candidate for drug development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, including infections and cancers.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Carboxamide Derivatives
Several benzothiazole carboxamides with varying substituents have been synthesized and characterized (Table 1). For example, N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) exhibits a chlorophenyl group on the thiazolidinone ring, synthesized in 70% yield via ethanol-mediated condensation . In contrast, the target compound’s benzothiazolylidene group lacks an oxo-thiazolidinone ring but includes methoxy and methyl substituents, which may enhance solubility or metabolic stability compared to halogenated analogs.
Table 1: Comparison of Benzothiazole Carboxamide Derivatives
Key Observations :
- Halogenated aryl groups (e.g., Cl, F) in analogs like 4g and 4h may improve lipophilicity but could limit solubility .
Thiophen-2-yl-Containing Heterocycles
Compounds incorporating thiophen-2-yl groups, such as 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (5Fa1–5Fk11), demonstrate anti-tubercular activity, with IC₅₀ values ranging from 1.6–12.5 µg/mL . The thiophen-2-yl moiety in these derivatives likely contributes to hydrophobic interactions with microbial targets. Similarly, the target compound’s thiophen-2-yl group at position 2 of the quinoline core may enhance binding affinity to analogous biological receptors.
Table 2: Anti-Tubercular Activity of Thiophen-2-yl Derivatives
| Compound Series | Core Structure | Substituents | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| 5Fa1–5Fk11 | Dihydroquinazolin-4-one | Varied aryl-thiazoles | 1.6–12.5 | |
| Target Compound | Quinoline | Benzothiazolylidene | N/A | — |
Key Observations :
- The target compound’s quinoline core may offer improved planarity for intercalation or enzyme inhibition compared to dihydroquinazolinones.
Dihydrothiazol-2-ylidene and Triazole-Thione Systems
Compounds like (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () and (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () highlight the role of hydrogen bonding in crystal packing and solubility. The dihydrothiazol-2-ylidene group in the target compound may similarly engage in N–H···S or O–H···S interactions, as observed in , which could influence its crystallinity or bioavailability .
Substituent Effects on Physicochemical Properties
- Methoxy vs. Methyl Groups : The 4-methoxy group in the target compound may increase water solubility compared to purely hydrophobic substituents (e.g., methyl or halogens).
- Thiophen-2-yl vs.
Biological Activity
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzothiazole moiety linked to a quinoline carboxamide, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting tubulin dynamics. The binding affinity to the colchicine site on tubulin suggests potential for anticancer applications .
- In vivo studies demonstrated significant tumor growth inhibition in models of prostate and melanoma cancers .
- Antimicrobial Properties :
- Mechanisms of Action :
Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related compound in human prostate cancer xenograft models. The treated groups showed a tumor growth inhibition percentage (T/C) ranging from 20% to 30%, indicating effective therapeutic potential .
Antimicrobial Testing
In another investigation, synthesized derivatives were tested for their antibacterial activity using a two-fold serial dilution technique. Results indicated that certain derivatives had comparable or superior activity against tested bacterial strains compared to standard antibiotics like norfloxacin and chloramphenicol .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the condensation of quinoline-4-carboxylic acid derivatives with benzothiazole precursors. Key steps include:
- Cyclization : Use phosphorus oxychloride or acetic anhydride to form the benzothiazole ring .
- Coupling Reactions : Employ palladium-catalyzed cross-coupling for thiophene incorporation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C improve yields by stabilizing intermediates .
- Purity Control : Monitor reactions via TLC/HPLC and purify using column chromatography with ethyl acetate/hexane gradients .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm regiochemistry of the benzothiazole and quinoline moieties. IR spectroscopy verifies carbonyl (C=O) and C=N stretching .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly the (2E)-configuration of the benzothiazole-2-ylidene group .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Cytotoxicity : Test against cancer cell lines (e.g., A549, SK-MEL-2) using MTT assays. IC values help compare potency .
- Solubility : Measure in DMSO/PBS mixtures to determine working concentrations for cellular assays .
- Stability : Incubate in simulated physiological conditions (pH 7.4, 37°C) and analyze degradation via HPLC .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess impact on bioactivity .
- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify key interactions with targets like kinases or DNA topoisomerases .
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to correlate with membrane permeability .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Metabolic Profiling : Incubate with liver microsomes to identify metabolites causing instability .
- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
- Dose-Response Studies : Adjust dosing intervals in animal models to align with pharmacokinetic parameters (t, C) .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to off-target proteins (e.g., cytochrome P450 enzymes) to predict toxicity .
- QSAR Models : Train algorithms on datasets of IC values and substituent descriptors (Hammett σ, π) .
- Free Energy Perturbation (FEP) : Quantify energy changes upon substituting key functional groups .
Key Considerations for Experimental Design
- Counterion Effects : Hydrochloride salts (e.g., from ) may alter solubility and must be characterized separately .
- Stereochemical Purity : Chiral HPLC ensures no racemization at the (2E)-configured center .
- Batch Reproducibility : Validate synthetic protocols across ≥3 independent batches using ANOVA for statistical consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
